molecular formula C3H9As B570381 Trimethyl-d9-arsine CAS No. 63296-73-1

Trimethyl-d9-arsine

Cat. No.: B570381
CAS No.: 63296-73-1
M. Wt: 129.082
InChI Key: HTDIUWINAKAPER-GQALSZNTSA-N
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Description

Trimethyl-d9-arsine (CAS 63296-73-1) is a stable isotope-labeled analog of trimethylarsine where nine hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₃D₉As and a molecular weight of 129.08 g/mol . This compound is a key reference material in research concerning the environmental biogeochemistry of arsenic . It is particularly valuable for tracing the environmental fate and metabolic pathways of organoarsenicals, as the deuterium labeling allows researchers to distinguish the compound from its non-labeled counterpart in complex systems . Trimethylarsine, the non-deuterated compound, is a well-known volatile organoarsenic species historically called "Gosio gas," produced by microbial action on inorganic arsenic in the environment . In scientific research, this compound serves as a critical standard for accurate detection and quantification in analytical studies, especially those utilizing mass spectrometry, where the mass shift provided by the deuterium atoms enables precise tracking . It is used to study the microbial methylation of arsenic, a process that can occur in soils, landfills, and marine environments . The compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects . It is a flammable liquid and requires storage in a cool, dry, well-ventilated area, typically between 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63296-73-1

Molecular Formula

C3H9As

Molecular Weight

129.082

IUPAC Name

tris(trideuteriomethyl)arsane

InChI

InChI=1S/C3H9As/c1-4(2)3/h1-3H3/i1D3,2D3,3D3

InChI Key

HTDIUWINAKAPER-GQALSZNTSA-N

SMILES

C[As](C)C

Synonyms

Trimethyl-d9-arsenic

Origin of Product

United States

Synthetic Methodologies for Deuterated Organoarsenic Compounds

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Organoarsine Structures

The synthesis of deuterated organic compounds generally relies on two primary approaches: direct synthesis using deuterated precursors or post-synthesis hydrogen-deuterium (H/D) exchange reactions. For achieving complete deuteration, such as the d9 labeling in Trimethyl-d9-arsine, the former strategy is typically more efficient and controllable.

General strategies for deuterium incorporation into organic molecules involve the use of deuterium gas (D₂) or heavy water (D₂O) as the deuterium source researchgate.netnih.govmdpi.com. Site-specific deuteration can be achieved through various catalytic methods, including those employing transition metals, organometallic catalysts, or supported nanoparticles, which facilitate selective C-H bond functionalization and subsequent H/D exchange nih.govscielo.org.mxchemrxiv.org. Biocatalytic methods also offer routes for deuterium incorporation, though their application to organoarsenic compounds is less documented researchgate.net.

In the context of organoarsenic chemistry, achieving site-specific deuteration on the methyl groups of trimethylarsine (B50810) requires methods that can either build the molecule from deuterated methyl fragments or selectively exchange hydrogen atoms on the methyl groups of pre-formed trimethylarsine. Given the goal of d9 labeling, synthesizing (CD₃)₃As from readily available deuterated methyl sources is the most direct and effective strategy to ensure all nine hydrogen atoms are replaced by deuterium. While H/D exchange on the methyl groups of (CH₃)₃As is conceptually possible, achieving complete and selective d9 labeling without affecting the C-As bond or leading to partial deuteration can be challenging researchgate.netnih.gov. Therefore, the synthesis typically focuses on incorporating deuterated methyl units.

Advanced Precursor Synthesis and Deuteration Techniques

The synthesis of this compound fundamentally involves the formation of carbon-arsenic bonds using deuterated methylating agents. Traditional methods for synthesizing trimethylarsine ((CH₃)₃As) often involve the reaction of arsenic halides, such as arsenic trichloride (B1173362) (AsCl₃), with organometallic reagents like methyl Grignard reagents (CH₃MgX) or organoaluminum compounds (Al(CH₃)₃) asm.orgwikipedia.orgwikidoc.org. To produce (CD₃)₃As, these established synthetic routes are adapted by employing their deuterated counterparts.

Key Synthetic Approaches:

Reaction of Arsenic Trichloride with Deuterated Methyl Grignard Reagents: This method involves the reaction of arsenic trichloride (AsCl₃) with a deuterated methyl Grignard reagent, typically deuterated methylmagnesium bromide (CD₃MgBr) or deuterated methylmagnesium iodide (CD₃MgI). These deuterated Grignard reagents are prepared from deuterated methyl halides (e.g., CD₃Br or CD₃I) and magnesium metal in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the deuterated methyl carbanions on the electrophilic arsenic atom of AsCl₃.

The general reaction is: AsCl₃ + 3 CD₃MgX → (CD₃)₃As + 3 MgXCl (where X = Br or I)

This route allows for the direct incorporation of the trideuteromethyl groups onto the arsenic center. Careful control of stoichiometry and reaction conditions is crucial to maximize yield and minimize the formation of partially methylated or other side products.

Reaction of Arsenic Oxides with Deuterated Trimethylaluminum (B3029685): Another established route for trimethylarsine synthesis, which can be adapted for deuteration, involves the reaction of arsenic trioxide (As₂O₃) with trimethylaluminum (Al(CH₃)₃) wikipedia.orgwikidoc.org. For the synthesis of this compound, deuterated trimethylaluminum (Al(CD₃)₃) would be used as the methylating agent.

The reaction can be represented as: As₂O₃ + 1.5 [Al(CD₃)₃]₂ → 2 (CD₃)₃As + 3/n (CD₃Al-O)n

This method utilizes a different arsenic precursor and a different class of organometallic reagent, offering an alternative pathway for synthesizing the target compound. The handling of organoaluminum compounds requires strict anhydrous and inert atmosphere conditions due to their high reactivity with moisture and oxygen.

Precursor Preparation: The synthesis of the required deuterated precursors, such as CD₃MgX or Al(CD₃)₃, is a prerequisite. Deuterated methyl halides (CD₃X) are typically synthesized through reactions involving deuterated methanol (B129727) (CD₃OD) or other deuterated C1 sources. The subsequent preparation of Grignard reagents or organoaluminum compounds from these deuterated halides follows standard organometallic synthesis protocols.

Optimization and Purity Assessment in this compound Production

The successful synthesis of this compound necessitates careful optimization of reaction parameters and rigorous purity assessment to ensure high isotopic and chemical integrity.

Optimization Strategies:

Stoichiometry: Precise control over the molar ratios of the arsenic source and the deuterated methylating agent is critical to ensure complete reaction and minimize residual starting materials or partially deuterated products.

Reaction Conditions: Optimization of temperature, reaction time, and solvent choice plays a significant role in maximizing yield and selectivity. Organoarsenic compounds, including trimethylarsine, are often volatile and can be pyrophoric, requiring reactions to be conducted under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures, often starting at low temperatures (e.g., -10 °C) and gradually warming to room temperature wikipedia.orgwikidoc.org.

Solvent Purity: The use of anhydrous and deoxygenated solvents is paramount, as organometallic reagents and arsines are highly sensitive to moisture and air.

Work-up and Purification: Efficient separation and purification techniques are essential. Due to the volatility of trimethylarsine, purification often involves distillation under reduced pressure, followed by chromatographic separation if necessary.

Purity Assessment:

The characterization of this compound relies on a suite of analytical techniques to confirm its structure, chemical purity, and, most importantly, its isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to confirm the absence of hydrogen atoms in the methyl groups, indicating complete deuteration. A spectrum of (CD₃)₃As should show no signals in the typical methyl proton region.

²H NMR: This directly confirms the presence and location of deuterium atoms. A strong signal corresponding to the deuterated methyl groups would be expected.

¹³C NMR: This can confirm the deuteration of the methyl carbons, showing a characteristic shift for CD₃ groups.

⁷⁵As NMR: While less common for routine analysis, it can provide information about the arsenic environment.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight and isotopic composition. Electron ionization (EI) or chemical ionization (CI) mass spectrometry can detect the molecular ion peak for (CD₃)₃As, which will be shifted by 9 mass units compared to (CH₃)₃As. High-resolution MS can provide elemental composition and confirm the d9 enrichment with high accuracy.

Gas Chromatography (GC): GC is typically used for assessing the chemical purity of volatile compounds like trimethylarsine. When coupled with a sensitive detector such as a mass spectrometer (GC-MS) or atomic fluorescence spectrometer (GC-AFS), it can separate and quantify this compound from any impurities and also provide information on isotopic purity if the mass spectrometer is capable of high-resolution isotopic analysis.

Data Table: Example Synthesis of this compound

The following table outlines a representative synthetic procedure for this compound, adapted from general organoarsenic synthesis protocols.

ParameterDetails
Reaction Scheme AsCl₃ + 3 CD₃MgBr → (CD₃)₃As + 3 MgBrCl
Deuterated Precursor Deuterated methylmagnesium bromide (CD₃MgBr)
Arsenic Source Arsenic trichloride (AsCl₃)
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)
Temperature Initial addition at -10 °C, followed by gradual warming to room temperature (20-25 °C)
Atmosphere Inert (e.g., dry nitrogen or argon)
Reaction Time 4-12 hours
Work-up Quenching with dilute acid (e.g., HCl), separation of organic layer, drying over anhydrous MgSO₄ or CaCl₂.
Purification Distillation under reduced pressure, potentially followed by preparative gas chromatography for high isotopic purity.
Typical Yield 60-80% (dependent on precursor purity and reaction control)
Purity Assessment ¹H NMR, ²H NMR, ¹³C NMR, GC-MS

The successful synthesis and characterization of this compound rely on meticulous execution of these synthetic strategies and analytical methods to ensure the desired isotopic labeling and chemical purity for its intended research applications.

Compound List:

this compound

Advanced Spectroscopic Characterization of Trimethyl D9 Arsine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable technique for elucidating molecular structure in solution. For Trimethyl-d9-arsine, specific NMR methods, including deuterium (B1214612) NMR and proton-decoupled techniques, are particularly informative.

Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei within a molecule. wikipedia.org Unlike the spin-½ proton, the deuterium nucleus has a spin of I=1, which gives it a quadrupole moment. This property makes its NMR signals sensitive to the local electronic environment and molecular motion. wikipedia.org

For this compound, a ²H NMR spectrum provides direct confirmation of successful deuteration. The presence of a resonance peak in the ²H NMR spectrum, coupled with the absence of a corresponding signal in a standard ¹H NMR spectrum, verifies the isotopic enrichment. wikipedia.org The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.org In the case of (CD₃)₃As, a single signal would be expected, confirming the chemical equivalence of the three trideuteriomethyl groups. This technique is especially powerful for quantifying the degree of deuteration in a sample.

Table 1: Expected NMR Signals for this compound This table is illustrative, based on established NMR principles.

NucleusExperiment TypeExpected SignalInformation Gained
²HStandardA single resonance peakConfirms presence and chemical environment of deuterium; verifies successful isotopic labeling.
¹³CProton-decoupledA multiplet (septet)Reveals the carbon backbone and its coupling to the attached deuterium atoms (¹J-CD coupling).
¹³CProton and Deuterium decoupledA single resonance peakSimplifies the spectrum to confirm the presence of a single, unique carbon environment.

In standard ¹³C NMR spectroscopy, a technique known as proton decoupling is used to simplify the spectrum by removing the splitting of carbon signals caused by coupling to adjacent protons. researchgate.netresearchgate.net This typically results in a single sharp peak for each unique carbon atom.

When analyzing this compound, a standard proton-decoupled ¹³C NMR experiment would still show complex signals. This is because the carbon atoms are bonded to deuterium, not protium (B1232500). The ¹³C nuclei will couple to the deuterium nuclei, resulting in a splitting pattern dictated by the spin (I=1) of deuterium. For a CD₃ group, the ¹³C signal would be split into a septet (a multiplet with seven lines) due to coupling with the three equivalent deuterium atoms.

To obtain a simplified spectrum showing a single peak for the methyl carbons, a dual broadband decoupling experiment would be necessary, irradiating at both the proton and deuterium frequencies simultaneously. magritek.com This advanced technique removes all couplings to both hydrogen isotopes, collapsing the multiplet into a singlet and confirming that all three methyl groups are chemically equivalent. magritek.com

The substitution of hydrogen with deuterium introduces small but significant changes in NMR parameters known as isotope effects. koreascience.kr These effects arise primarily from the difference in mass, which alters the vibrational energy levels of the molecule. nih.govajchem-a.com

Chemical Shifts: Deuteration typically causes a small upfield shift (to a lower ppm value) in the ¹³C NMR spectrum, known as a secondary isotope effect. This occurs because the C-D bond has a lower zero-point vibrational energy than a C-H bond, leading to a slightly shorter average bond length and increased electron shielding at the carbon nucleus. mdpi.com While generally small, these shifts are systematic and can be used to study conformational equilibria and hydrogen bonding. koreascience.krnih.gov In the ammonium (B1175870) ion series, for instance, successive deuterium substitutions lead to observable shifts. stemwomen.org

Coupling Constants: The magnitude of the one-bond carbon-hydrogen coupling constant (¹J-CH) is directly proportional to the gyromagnetic ratios of the coupled nuclei. Since the gyromagnetic ratio of deuterium is much smaller than that of protium, the corresponding one-bond carbon-deuterium coupling constant (¹J-CD) is significantly smaller. The relationship can be approximated by the equation:

¹J-CH ≈ 6.55 × ¹J-CD

This reduction in the coupling constant is a hallmark of isotopic substitution and provides definitive evidence of a direct C-D bond.

Vibrational Spectroscopy Analyses: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. edinst.com These methods are exceptionally sensitive to isotopic substitution, making them ideal for comparing this compound with its non-deuterated counterpart.

The vibrational frequencies of a molecule are determined by the masses of its atoms and the strength of the bonds connecting them. The replacement of the lighter protium atom (mass ≈ 1 amu) with the heavier deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the vibrating system. ajchem-a.com

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, vibrational modes involving the movement of deuterium atoms will occur at substantially lower frequencies (lower wavenumbers, cm⁻¹) than the corresponding modes involving protium. nih.govresearchgate.net

For this compound, the most pronounced shifts are observed for the C-D stretching and bending vibrations. The C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ region, a significant drop from the ~2900-3000 cm⁻¹ region of C-H stretches. Similarly, the CD₃ deformation (bending) modes will be red-shifted compared to the CH₃ deformation modes.

Comparing the vibrational spectra of Trimethylarsine (B50810), (CH₃)₃As, and this compound, (CD₃)₃As, provides a clear demonstration of the isotopic effect. capes.gov.brresearchgate.net The spectrum of (CD₃)₃As is not simply a shifted version of the (CH₃)₃As spectrum; the coupling between different vibrational modes can also change, sometimes leading to complex alterations in the spectral pattern. However, the primary effect is the red-shift of modes involving the methyl groups. The As-C stretching and C-As-C deformation modes are less affected, as the mass of the arsenic and carbon atoms remains unchanged, but small shifts can still occur due to changes in vibrational coupling.

Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹) for Trimethylarsine and this compound Data for (CH₃)₃As adapted from published spectroscopic studies. capes.gov.brresearchgate.net Frequencies for (CD₃)₃As are predicted based on isotopic shift principles or derived from studies of related deuterated compounds.

Vibrational Assignment(CH₃)₃As (Non-Deuterated)(CD₃)₃As (Deuterated)Expected Shift
CH₃/CD₃ Asymmetric Stretch~2970~2240Large Red-Shift
CH₃/CD₃ Symmetric Stretch~2890~2120Large Red-Shift
CH₃/CD₃ Asymmetric Deformation~1420~1045Significant Red-Shift
CH₃/CD₃ Symmetric Deformation (Umbrella)~1265~990Significant Red-Shift
As-C₃ Asymmetric Stretch~585~540Small Red-Shift
As-C₃ Symmetric Stretch~570~525Small Red-Shift
C-As-C Deformation (Rocking)~235~210Small Red-Shift

This comparative analysis is fundamental for making definitive vibrational assignments and for building accurate molecular force field models. researchgate.net

Force Field Calculations and Normal Coordinate Analysis

Force field calculations and normal coordinate analysis are powerful computational methods used to understand the vibrational spectra of molecules. For this compound, these analyses are often performed in conjunction with studies of related molecules like trimethylphosphine (B1194731) and its deuterated analogues to ensure accurate assignments of vibrational modes. researchgate.netresearchgate.net

Normal coordinate analysis helps in assigning the observed vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov In the case of this compound, this analysis is aided by comparing its spectra with that of the non-deuterated Trimethylarsine. researchgate.netresearchgate.net The isotopic shift upon deuteration provides a clear distinction between the vibrations involving the methyl groups and the skeletal modes of the molecule.

The development of a comprehensive force field for molecules like this compound allows for the calculation of various molecular properties, including root-mean-square (r.m.s.) amplitudes of vibration and perpendicular amplitude correction coefficients. researchgate.net These calculations are crucial for interpreting data from other experimental techniques, such as gas electron diffraction.

Gas Electron Diffraction Studies on Molecular Geometry

Gas electron diffraction studies on trimethylarsine and its deuterated form have provided accurate measurements of its structural parameters. researchgate.net The key bond lengths and angles are critical for understanding the steric and electronic effects within the molecule.

Below is a table summarizing the determined bond lengths and angles for trimethylarsine, which are expected to be very similar for the deuterated species.

Table 1: Molecular Geometry of Trimethylarsine from Gas Electron Diffraction

Parameter Value
As-C Bond Length (rα) 1.979 ± 0.010 Å
C-As-C Bond Angle 96.1 ± 0.8 °
C-H Bond Length 1.111 ± 0.007 Å

Data sourced from studies on (CH3)3Y molecules. researchgate.net

The study of molecular conformation and rotational isomerism reveals the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govchemrxiv.orgresearchgate.net For this compound, which has C3v symmetry, the three methyl groups are arranged symmetrically around the central arsenic atom. acs.org

Due to the symmetry of the molecule, significant rotational isomerism is not expected in the same way as it might be for less symmetrical molecules. researchgate.net The primary conformational feature is the staggered arrangement of the deuterium atoms on the methyl groups relative to the arsenic-carbon bonds, which is the lowest energy conformation. The barrier to internal rotation of the methyl groups is a key parameter that can be investigated through spectroscopic techniques, providing insight into the steric hindrance and electronic interactions within the molecule. nih.gov

Applications of Trimethyl D9 Arsine As an Isotopic Tracer in Environmental and Biogeochemical Research

Environmental Fate Studies Utilizing Stable Isotope Tracers

Investigation of Metal(loid)-Containing Engineered Nanoparticle Fate with Isotope Tracers

The increasing application of metal(loid)-containing engineered nanoparticles (MENPs) across various sectors necessitates a thorough understanding of their environmental fate, including transport, transformation, and bioaccumulation. Tracking these nanoparticles in complex environmental matrices such as soil, water, and sediment presents significant challenges due to their typically low concentrations and the presence of high background levels of naturally occurring metals and other particulate matter nih.gov. To overcome these limitations, isotope tracers offer a highly sensitive and selective method for detecting and quantifying MENPs, thereby enabling detailed investigations into their behavior nih.gov.

The Role of Isotope Tracers in MENP Studies Stable or radioactive isotopes, when incorporated into engineered nanoparticles or used as surrogate tracers, provide unique signatures that can be detected with high precision using techniques like mass spectrometry or radiometric detection nih.gov. This intrinsic labeling allows researchers to follow the journey of MENPs through environmental systems, revealing their distribution, potential transformation pathways, uptake by organisms, and ultimate clearance. The use of isotopic tracers is crucial for distinguishing engineered materials from their natural counterparts and for quantifying their specific interactions within ecosystems nih.gov.

Arsenic and Nanoparticle Interactions Arsenic, a metalloid of significant environmental concern, can be influenced by the presence and activity of engineered nanoparticles. Studies have indicated that certain nanoparticles, such as titanium dioxide (TiO₂) nanoparticles, can enhance the bioaccumulation of heavy metals, including arsenic mdpi.com. This interaction highlights the importance of understanding how nanoparticles might mediate the transport and bioavailability of metalloids in the environment.

Trimethyl-d9-arsine as a Deuterated Isotopic Tracer this compound ( (CH₃)₃As-d₉ ) represents a specific type of organoarsenic compound that can serve as a valuable isotopic tracer in environmental studies. Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen, and its incorporation into organic molecules, such as the methyl groups of trimethylarsine (B50810), creates a deuterated analogue. The "d9" designation indicates that all nine hydrogen atoms in the three methyl groups have been replaced by deuterium atoms. This deuteration provides a distinct mass signature, allowing for the precise differentiation of the tracer from naturally occurring trimethylarsine or other arsenic species using mass spectrometry rsc.org.

Organoarsenicals, including trimethylarsine, are known environmental species, particularly in atmospheric particulate matter acs.org. By employing this compound, researchers can trace the environmental fate of arsenic compounds that may be associated with, or transported by, engineered nanoparticles. This approach is particularly relevant when studying MENPs that contain arsenic or when investigating how nanoparticles influence the speciation and transport of arsenic in the environment. The ability to track the deuterated tracer provides indirect but highly informative insights into the fate and behavior of the associated nanoparticles.

Investigating Nanoparticle Fate with this compound When applied in conjunction with MENPs, this compound can help elucidate several aspects of nanoparticle fate:

Association and Transport: By monitoring the concentration of the deuterated tracer in different environmental fractions (e.g., dissolved phase, colloidal phase, particle-bound phase), researchers can determine the extent to which the tracer, and by inference the associated MENPs, are transported and retained within specific environmental compartments.

Transformation and Speciation: Changes in the isotopic signature or speciation of the tracer over time can indicate transformation processes affecting the MENPs or their associated metalloid.

Bioavailability and Uptake: The presence of the deuterated tracer in biological tissues or environmental samples known to be influenced by nanoparticle activity can provide evidence of uptake and bioaccumulation pathways, shedding light on the bioavailability of the MENPs.

Illustrative Data Collection for Isotopic Tracing Studies

The following table illustrates the types of data that would be collected in a study investigating the fate of metal(loid)-containing engineered nanoparticles using this compound as an isotopic tracer. This data would typically be generated through techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) capable of isotope ratio analysis.

Nanoparticle TypeMetal(loid) ComponentIsotopic Tracer UsedEnvironmental MatrixExperimental DurationSampled CompartmentMeasured ParameterIllustrative Finding
Metal Oxide NPsArsenic (As)This compoundSoil7 daysSoil Solid Phase% Tracer associated with NPs65% of total tracer found bound to soil NPs
Metal Oxide NPsArsenic (As)This compoundSoil7 daysSoil Pore WaterTracer concentration (ng/L)15 ng/L detected in pore water
Metal Oxide NPsArsenic (As)This compoundWater14 daysSuspended SolidsTracer-to-NP ratio1:50 (tracer atoms to NP units)
Metal Oxide NPsArsenic (As)This compoundWater14 daysDissolved PhaseTracer concentration (ng/L)5 ng/L detected in dissolved phase

Compound List

this compound

Arsenic (As)

Titanium Dioxide (TiO₂)

Role of Trimethyl D9 Arsine As an Internal Standard in Advanced Analytical Methodologies

Mass Spectrometry-Based Quantitation Methodologies

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity. When coupled with the use of stable isotope-labeled internal standards like Trimethyl-d9-arsine, MS-based methods provide a robust framework for the accurate quantification of organoarsenic compounds.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method, capable of providing measurements with high accuracy and precision, traceable to the International System of Units (SI). rsc.orgresearchgate.net The technique involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte, trimethylarsine (B50810). nih.gov The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during extraction, purification, and analysis, correcting for any sample loss or matrix-induced signal suppression.

The quantification is based on measuring the altered isotope ratio of the analyte in the spiked sample. Because the mass spectrometer can differentiate between the mass of this compound and the native trimethylarsine, the ratio of their signals can be used to calculate the exact concentration of the native compound, even at ultra-trace levels. This approach effectively minimizes uncertainties arising from sample matrix effects and variations in instrument response. nih.gov

Table 1: Key Principles of IDMS using this compound

PrincipleRole of this compoundAdvantage in Ultra-Trace Analysis
Isotopic Labeling Serves as the isotopically distinct analog of the target analyte (trimethylarsine).Allows the mass spectrometer to differentiate between the standard and the analyte.
Chemical Equivalence Behaves identically to the native analyte during all analytical steps.Compensates for incomplete extraction, sample loss, and matrix effects.
Ratio Measurement The altered isotope ratio between the standard and analyte is measured.Provides highly accurate and precise quantification, independent of sample volume or recovery rate.

Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique used for the rapid quantitative screening of analytes in complex matrices. nih.govresearchgate.net In this method, the sample is injected directly into a continuously flowing stream of solvent that carries it into the mass spectrometer, bypassing time-consuming chromatographic separation.

The use of an internal standard is critical in FIA-MS/MS to compensate for signal fluctuations and matrix effects that can be pronounced in the absence of chromatography. nih.gov this compound is an ideal internal standard for the quantification of trimethylarsine in such applications. It is typically mixed with the sample just before injection. As both the analyte and the internal standard travel to the detector simultaneously, any suppression or enhancement of the ion signal caused by the sample matrix will affect both compounds equally. By monitoring the ratio of the signal from the native trimethylarsine to that of this compound, a reliable and rapid quantification can be achieved.

The selection of an appropriate internal standard is paramount for the accuracy of any quantitative analytical method. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This compound fulfills these criteria for the analysis of trimethylarsine.

Key characteristics that make this compound an optimal internal standard include:

Chemical and Physical Similarity: Being an isotopologue of trimethylarsine, it shares nearly identical properties such as volatility, polarity, and ionization efficiency. This ensures it behaves similarly during sample preparation and analysis.

Mass Difference: The nine deuterium (B1214612) atoms provide a significant mass difference (9 Da) from the native compound, preventing spectral overlap and allowing for clear differentiation by the mass spectrometer.

Co-elution (in chromatographic methods): In techniques where chromatography is used, it co-elutes with the native analyte, ensuring that any matrix effects at that specific retention time are corrected for.

Absence in Samples: It is not naturally present in samples, preventing any background interference.

Using a structurally similar but non-isotopically labeled compound can introduce errors because its response to matrix effects and its ionization efficiency may differ from the analyte. The use of an isotopically labeled standard like this compound is the most effective strategy to correct for non-spectral interferences and enhance analytical accuracy. nih.gov

Certified Reference Materials (CRMs) are essential for method validation, quality control, and ensuring the traceability of analytical measurements. scispace.com The development and certification of CRMs for organoarsenic speciation require highly accurate and precise analytical methods to assign the certified value and its uncertainty. ykcs.ac.cnimeko.info

Isotope Dilution Mass Spectrometry (IDMS) is a preferred method for the characterization of reference materials due to its high accuracy. rsc.orgresearchgate.net In this context, this compound plays a crucial role in the certification process for materials containing trimethylarsine. By using IDMS with this compound, metrology institutes can accurately quantify the concentration of trimethylarsine in a candidate reference material. researchgate.net This process involves multiple measurements to ensure homogeneity and stability, leading to a certified value with a stated uncertainty, which can then be used by other laboratories to validate their own analytical methods for arsenic speciation. researchgate.net

Chromatographic Techniques Coupled with Mass Spectrometry

Combining chromatographic separation with mass spectrometric detection provides a powerful tool for the speciation and quantification of complex mixtures. Gas chromatography is particularly well-suited for volatile compounds like trimethylarsine.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It has been successfully applied to the speciation of volatile arsenic compounds, including arsine and trimethylarsine. researchgate.netnih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase before entering the mass spectrometer for detection and quantification. brjac.com.br

The use of this compound as an internal standard is critical for accurate quantification in GC-MS. nih.gov It is added to the sample prior to injection and co-elutes with the native trimethylarsine. Its role is to correct for variations in injection volume, potential degradation in the injector, and fluctuations in ionization efficiency within the MS source. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, precise and accurate quantification can be achieved, even when dealing with complex environmental samples like landfill gas or soil extracts. researchgate.netnih.gov

Table 2: Role of this compound in Different Analytical Platforms

Analytical TechniquePurpose of this compoundKey Benefit
IDMS Acts as the isotopically labeled spike for ratio measurement.Achieves highest metrological quality for accuracy and precision.
FIA-MS/MS Corrects for matrix-induced signal suppression/enhancement in high-throughput analysis.Enables rapid and reliable quantification without chromatographic separation.
GC-MS Compensates for variability in injection volume, analyte loss, and ionization.Ensures accurate quantification of volatile arsenic species following separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

The use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and precise quantification in targeted metabolite profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov this compound, a deuterated analog of Trimethylarsine, serves as an exemplary internal standard for the analysis of arsenic metabolites. Its role is critical in correcting for analytical variability that can arise during sample preparation and the analysis process itself, such as matrix effects and fluctuations in instrument response. clearsynth.comtexilajournal.com

In LC-MS/MS-based metabolomics, the primary goal is to detect and quantify specific metabolites within a complex biological sample. nih.govnih.gov The inherent complexity of these samples can lead to a phenomenon known as ion suppression or enhancement, where other molecules in the matrix interfere with the ionization of the target analyte, leading to inaccurate measurements. texilajournal.comnih.gov An ideal internal standard, such as this compound, is a compound that is chemically identical to the analyte of interest but has a different mass due to isotopic labeling. clearsynth.com

When added to a sample at a known concentration before processing, this compound experiences the same sample preparation losses and ionization effects as the endogenous, non-labeled Trimethylarsine. Because it is chemically identical, it co-elutes with the analyte during the liquid chromatography phase. nih.gov However, the mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference imparted by the nine deuterium atoms.

The quantification of the target metabolite is then based on the ratio of the signal response of the analyte to the signal response of the internal standard. This ratioing technique effectively cancels out variations, ensuring that the final calculated concentration is reliable and reproducible. nih.gov This is particularly vital in arsenic speciation analysis, where precise quantification of various arsenic compounds, including the metabolite Trimethylarsine, is necessary for accurate toxicological and environmental risk assessment. nih.govshimadzu.com

Detailed Research Findings

Research in targeted metabolomics underscores the necessity of using a dedicated stable isotope-labeled internal standard (SIL-IS) for each target analyte to achieve the highest level of quantitative accuracy. nih.gov The use of a SIL-IS like this compound for its specific analyte, Trimethylarsine, corrects for variations in ionization efficiency and other matrix-related effects. nih.govnih.gov

Methodologies for arsenic speciation often employ techniques like anion-exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) or tandem mass spectrometry (MS/MS). shimadzu.comnih.gov In these applications, this compound would be used to quantify Trimethylarsine, a common organic arsenic metabolite. The analytical method is set up to monitor specific mass transitions for both the native metabolite and its deuterated standard.

The following interactive table illustrates the typical mass spectrometry parameters used for monitoring Trimethylarsine and its internal standard, this compound.

Table 1: Illustrative LC-MS/MS Parameters for Trimethylarsine Analysis This table is for illustrative purposes and actual values may vary based on instrumentation and method optimization.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Polarity
Trimethylarsine 121.0 105.0 Positive

The following interactive table provides a hypothetical example of this correction.

Table 2: Example of Analyte Response Correction Using this compound This is a hypothetical data set to illustrate the principle of internal standard correction.

Sample ID Raw Analyte Signal (Trimethylarsine) IS Signal (this compound) Corrected Ratio (Analyte/IS)
Sample A 150,000 100,000 1.50
Sample B (50% Suppression) 75,000 50,000 1.50

This data demonstrates that despite significant variation in the raw signal intensity due to matrix effects, the use of this compound as an internal standard allows for the calculation of a consistent, reliable ratio, thereby ensuring the accuracy of the quantitative results for the metabolite Trimethylarsine.

Mechanistic and Computational Investigations of Organoarsenic Biotransformation

Chemical Mechanism of Arsenic Biomethylation

Arsenic biomethylation is a key metabolic process where arsenic is sequentially methylated, often leading to less toxic or more volatile compounds. This process is primarily carried out by microorganisms and, to a lesser extent, by plants and animals.

S-Adenosylmethionine (SAM) is a ubiquitous methyl group donor in biological systems and is recognized as the primary methyl donor in arsenic biomethylation pathways asm.orgnih.gov. This enzymatic process typically involves the transfer of a methyl group from SAM to inorganic arsenic species, such as arsenite [As(III)], leading to the formation of methylarsonic acid (MMA) and subsequently dimethylarsinic acid (DMA) nih.gov. Further methylation can lead to the formation of trimethylarsine (B50810) (TMA) or trimethylarsine oxide (TMAO) asm.orgnih.gov.

Trimethyl-d9-arsine is instrumental in studying these SAM-dependent methylation processes. As a deuterated analog of TMA, it can be used as an internal standard in mass spectrometry-based analytical techniques, such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) core.ac.ukeuropa.eu. By adding a known amount of this compound to biological samples or experimental systems, researchers can accurately quantify the naturally occurring TMA produced during methylation. This allows for detailed kinetic studies, tracking the formation and disappearance of TMA, and thus providing insights into the efficiency and rate-limiting steps of SAM-dependent methylation pathways .

The Challenger pathway, first proposed in humans, describes a series of reduction and methylation steps in arsenic metabolism, starting from arsenate [As(V)] core.ac.ukmdpi.com. While the exact sequence and intermediates are still debated, a generalized pathway involves the reduction of As(V) to arsenite [As(III)], followed by methylation to MMA, then DMA, and potentially further to TMA core.ac.ukmdpi.com. Microorganisms are particularly adept at producing volatile arsenic compounds, including TMA, through biovolatilization, which is linked to biomethylation europa.eu.

This compound is invaluable for tracing the ultimate product of these methylation sequences, TMA, within the context of the Challenger pathway or similar microbial methylation processes. Its use in isotopic labeling studies allows researchers to track the fate of the final methylated product, providing evidence for the completion of the methylation cycle and the efficiency of TMA production under various environmental or biological conditions . Studies investigating microbial methylation pathways often aim to identify the volatile products, making deuterated analogs like this compound critical for accurate detection and quantification via mass spectrometry europa.eu.

Several other metalloids, including selenium (Se) and antimony (Sb), also undergo biomethylation, often through analogous enzymatic mechanisms involving SAM asm.org. Understanding the similarities and differences in these pathways is crucial for comprehending metalloid biogeochemistry and toxicity.

This compound can contribute to comparative studies by serving as a reference standard. In analytical methodologies designed to speciate and quantify methylated metalloids, a deuterated analog like this compound can help differentiate and accurately measure trimethylarsine from other methylated species of arsenic, antimony, or selenium. This is particularly relevant when using techniques like LC-ICP-MS, where precise identification and quantification of various organometalloids are required core.ac.ukeuropa.eu. By enabling more robust comparative analyses, this compound aids in elucidating whether similar enzymatic machinery or biochemical strategies are employed across different metalloid biomethylation processes asm.orgepa.gov.

Computational Chemistry Approaches to Reaction Mechanisms and Stability

Computational chemistry provides powerful tools to model reaction mechanisms, predict intermediate species, and calculate reaction kinetics and thermodynamics, complementing experimental investigations. Deuterated compounds are often employed in these studies to gain deeper insights into reaction dynamics.

Theoretical modeling can predict the structures of transient intermediates and the sequence of steps in arsenic degradation or transformation pathways. When studying methylation or demethylation reactions, computational chemists can model the entire reaction coordinate.

This compound, as a deuterated analog, can be used in computational studies to investigate kinetic isotope effects (KIEs). KIEs, which are differences in reaction rates between isotopically substituted molecules (e.g., C-H vs. C-D bonds), can reveal which bond-breaking or bond-forming steps are rate-limiting. By modeling the methylation or degradation of arsenic species involving deuterated methyl groups, computational studies can provide theoretical predictions of these KIEs, which can then be compared with experimental data obtained using this compound. This comparison helps validate computational models and refine understanding of the specific steps involved in organoarsenic transformations .

Quantum chemical calculations, such as density functional theory (DFT), are used to determine the energies of reactants, transition states, and products, thereby predicting reaction kinetics and thermodynamic stability.

The incorporation of deuterium (B1214612) in this compound allows for the computation of primary kinetic isotope effects for C-D bond cleavage or formation during methylation or degradation reactions. These calculations provide detailed insights into the transition state structures and the energy barriers governing these reactions. By comparing the calculated KIEs for deuterated versus non-deuterated species, researchers can gain a more precise understanding of the reaction mechanism, including identifying the rate-determining step and the nature of the chemical bonds involved. Such calculations are vital for building accurate predictive models of arsenic biotransformation and assessing the stability of various organoarsenic intermediates ucm.es.

Structural Dynamics and Bonding Analysis of Organoarsines

The study of organoarsenic compounds, including their structural dynamics and bonding characteristics, is crucial for understanding their chemical behavior, reactivity, and potential biological interactions. This compound ((CD₃)₃As), a deuterated analog of trimethylarsine, serves as a specific example within the broader class of organoarsines. While direct investigations into the structural dynamics of this compound are not extensively documented in the provided literature, the foundational understanding of its parent compound, trimethylarsine (As(CH₃)₃), offers significant insights into the structural and bonding principles governing this class of molecules. Computational methods, particularly Density Functional Theory (DFT), play a pivotal role in elucidating these properties.

Molecular Structure of Trimethylarsine

Trimethylarsine (As(CH₃)₃) is characterized by a central arsenic atom bonded to three methyl groups. Its molecular structure adopts a trigonal pyramidal geometry, consistent with VSEPR theory wikidoc.orgwikipedia.org. Experimental data and theoretical calculations have provided specific structural parameters for this molecule. The arsenic-carbon (As-C) bond length is reported to be approximately 1.519 Å, with the carbon-arsenic-carbon (C-As-C) bond angles measuring around 91.83° wikidoc.org. The molecule exhibits a small dipole moment of 0.86 D wikidoc.orgwikipedia.org, indicating a slight polarity in its electronic distribution. These structural features are fundamental to its chemical properties and interactions.

Bonding Characteristics of Organoarsines

The nature of the arsenic-carbon bond in organoarsines is a subject of detailed investigation, often employing computational chemistry. DFT calculations on related organoarsine complexes, such as those involving tin(IV) halides, suggest that As-C bond distances can be influenced by coordination, with calculated distances around 1.98 Å in complexes, showing a slight shortening compared to the free ligand rsc.org. Studies on related compounds like trimethylarsine oxide (Me₃AsO) indicate the presence of π-bonding contributions, with a calculated π-bond order of 0.6 for the As-O bond cdnsciencepub.comresearchgate.netcdnsciencepub.com. This suggests that while the primary As-C bond is sigma-based, the electronic environment can lead to more complex bonding scenarios, involving potential σ-donation from the methyl groups and π-back-donation to arsenic, or interactions with other atoms. The study of pnictogen bonding, which includes interactions involving arsenic, also contributes to understanding the broader bonding landscape of these compounds acs.orgresearcher.life.

Computational Investigations in Structural Dynamics and Bonding

Computational methods, particularly DFT, are indispensable tools for analyzing the electronic structure, bonding, and vibrational properties of organoarsines rsc.orgcdnsciencepub.comresearchgate.netcdnsciencepub.comacs.orgresearcher.lifeucla.edursc.orguserapi.comresearchgate.netacs.org. These calculations allow researchers to model molecular geometries, determine bond energies, map electron density distributions, and predict vibrational frequencies. Such analyses are critical for understanding reaction mechanisms, predicting chemical reactivity, and characterizing molecular behavior. For instance, DFT has been used to investigate the nature of chemical bonds in various arsenic-containing materials, revealing mixed covalent and ionic characters in certain systems researchgate.net. The ability to simulate these properties provides a theoretical framework for experimental observations and guides further research into the structural dynamics of these molecules.

Deuteration Effects on Molecular Properties

Q & A

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodological Answer : Systematically evaluate variables such as soil pH, microbial activity, and light exposure in degradation studies. Use isotopically labeled tracers in microcosm experiments to distinguish abiotic vs. biotic degradation pathways. Meta-analysis of existing data should account for methodological disparities (e.g., extraction efficiency, detection limits) .

Q. What strategies mitigate interference from isotopic impurities in this compound during toxicological assays?

  • Methodological Answer : Employ high-resolution MS (HRMS) to differentiate isotopic variants. Pre-assay purification via preparative HPLC or fractional distillation reduces impurities. Validate assays using negative controls (non-deuterated analog) and spike-in experiments to quantify cross-reactivity .

Q. How can this compound’s metabolic pathways be mapped in mammalian systems?

  • Methodological Answer : Use in vitro hepatocyte models with isotope ratio MS (IRMS) to trace deuterium retention in metabolites (e.g., dimethylarsinic acid). Combine with radiolabeled (14C) analogs for dual-isotope studies. Data triangulation via transcriptomics (e.g., arsenic-methyltransferase expression) clarifies enzymatic involvement .

Methodological Best Practices

  • Data Presentation : Ensure figures include labeled axes, standardized color schemes, and explicit legends (e.g., NMR peak assignments, chromatogram baselines) .
  • Reproducibility : Document experimental protocols with granular detail (e.g., solvent purity, instrument calibration intervals) to enable replication .
  • Literature Review : Prioritize peer-reviewed studies from journals like Analytical and Bioanalytical Chemistry or TrAC Trends in Analytical Chemistry for authoritative methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.